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molecular formula C15H12N2O8 B8596918 Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate CAS No. 33927-08-1

Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate

Cat. No. B8596918
M. Wt: 348.26 g/mol
InChI Key: AVYQHRYZMYCAIF-UHFFFAOYSA-N
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Patent
US06169104A

Procedure details

To a 100 ml round-bottomed flask containing potassium hydroxide (4.7 g; 82.0 mmol) dissolved in water (20 ml) was successively added 4-methoxyphenol (10.0 g; 80.6 mmol) and methyl 4-chloro-3,5-dinitrobenzoate (20.2 g; 77.5 mmol). The flask was fitted with a reflux condenser and the reaction heated at 150° C. (oil bath) for 3 hours. After cooling to room temp, the reaction mixture was transferred to a large mortar and triturated with cold 2N NaOH (100 ml) to remove unreacted phenol. The solid was collected by filtration and air-dried to give 21.5 g of crude product. Crystallization from absolute ethanol gave 17.7 g (65.6%) of pure methyl 3,5-dinitro-4-(4-methoxyphenoxy)benzoate as light yellow needles. 300 MHz 1H NMR (CDCl3) d 3.77 (s, 3H, OCH3), 4.02 (s, 3H, OCH3), 6.82 (m, 4H, ArH), 8.70 (s, 2H, ArH).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.Cl[C:13]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][C:14]=1[N+:26]([O-:28])=[O:27]>O>[N+:26]([C:14]1[CH:15]=[C:16]([CH:21]=[C:22]([N+:23]([O-:25])=[O:24])[C:13]=1[O:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[CH:6][CH:7]=1)[C:17]([O:19][CH3:20])=[O:18])([O-:28])=[O:27] |f:0.1|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Three
Name
Quantity
20.2 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])[N+](=O)[O-]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temp
CUSTOM
Type
CUSTOM
Details
triturated with cold 2N NaOH (100 ml)
CUSTOM
Type
CUSTOM
Details
to remove unreacted phenol
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give 21.5 g of crude product
CUSTOM
Type
CUSTOM
Details
Crystallization from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C=C(C1OC1=CC=C(C=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 65.6%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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